Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid
Executive Summary
The compound 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid represents a highly functionalized intermediate and potential active pharmaceutical ingredient (API) scaffold. Built upon the privileged quinazolin-4(3H)-one pharmacophore, this molecule integrates an electron-withdrawing nitro group at the C-6 position and a flexible, hydrophilic butanoic acid chain at the N-3 position. This guide provides an authoritative, in-depth analysis of its chemical architecture, predictive physicochemical properties, and a self-validating synthetic methodology designed for high-yield isolation and characterization.
Molecular Architecture and Electronic Properties
The structural framework of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid dictates its reactivity and biological potential. The core is a bicyclic planar quinazolinone system, which is highly stable due to aromatic resonance.
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C-6 Nitro Substitution: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This substitution significantly decreases the electron density of the fused pyrimidine ring, rendering the C-2 position more susceptible to nucleophilic attack under harsh basic conditions.
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N-3 Butanoic Acid Chain: The attachment of a four-carbon carboxylic acid chain introduces a high degree of conformational flexibility and serves as a critical vector for hydrogen bonding. The aliphatic linker effectively decouples the acidic proton from the electronic influence of the aromatic core, resulting in a predictable pKa typical of aliphatic carboxylic acids.
Physicochemical Data
Understanding the physical properties of this compound is critical for formulation, purification, and downstream biological assay development. The data below synthesizes predictive molecular mechanics with established empirical baselines for quinazolinone derivatives [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Rationale |
| Molecular Formula | C₁₂H₁₁N₃O₅ | Core (C₈H₅N₃O₃) + Alkyl Acid (C₄H₆O₂) |
| Molecular Weight | 277.23 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |
| LogP (Predicted) | 1.45 ± 0.2 | The hydrophilic acid chain balances the highly hydrophobic aromatic core. |
| pKa (Carboxylic Acid) | 4.6 ± 0.1 | Aliphatic carboxylic acid; fully ionized at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 112.2 Ų | Comprises Nitro (45.8), Amide (29.1), and Acid (37.3) contributions. |
| Hydrogen Bond Donors (HBD) | 1 | Terminal carboxylic acid (-OH). |
| Hydrogen Bond Acceptors (HBA) | 6 | Nitro oxygens (2), Amide O/N (2), Carboxylic oxygens (2). |
| Rotatable Bonds | 4 | Confers induced-fit flexibility for target protein binding pockets. |
Synthetic Methodology & Reaction Causality
The synthesis of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid requires a highly controlled, three-step linear sequence. The protocols below are designed as self-validating systems , ensuring that each intermediate is verified before downstream progression, thereby preventing the propagation of impurities.
Synthetic workflow for 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid.
Step 1: Cyclization to the Quinazolinone Core
Protocol:
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Suspend 5-nitroanthranilic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.
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Reflux the mixture at 120°C for 4 hours under a nitrogen atmosphere.
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Cool to room temperature; precipitate the product by adding cold distilled water. Filter and wash with ethanol.
Causality Rationale: Formamidine acetate is selected over traditional formamide because it acts as both a carbon source and an ammonia equivalent at lower temperatures, preventing the thermal degradation of the nitroaromatic system [2]. Self-Validation Checkpoint: Perform LC-MS. The disappearance of the starting material (m/z 181 [M-H]⁻) and the emergence of a dominant peak at m/z 192 [M+H]⁺ confirms successful cyclization.
Step 2: Regioselective N-Alkylation
Protocol:
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Dissolve 6-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) [3].
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Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature.
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Add ethyl 4-bromobutanoate (1.2 eq) dropwise. Elevate temperature to 80°C and stir for 6 hours.
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Quench with ice water, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
Causality Rationale: Quinazolinones exhibit lactam-lactim tautomerism, presenting a risk of O-alkylation. The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) under thermodynamic control (80°C) exclusively drives the reaction toward the more stable N-3 alkylated product. Self-Validation Checkpoint: ¹H NMR (DMSO-d6) must show a distinct triplet at ~4.0 ppm (integrating for 2H), which is the hallmark of the N-CH₂ group. O-alkylation would result in a significant downfield shift (>4.3 ppm).
Step 3: Saponification (Ester Hydrolysis)
Protocol:
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Dissolve the ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.
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Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at ambient temperature for 4 hours.
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Evaporate the THF under reduced pressure.
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Acidify the aqueous layer with 1M HCl to pH 2.0. Collect the resulting precipitate via vacuum filtration and dry under high vacuum.
Causality Rationale: LiOH is utilized instead of NaOH or KOH. The electron-withdrawing nitro group makes the C-2 position of the quinazolinone highly electrophilic. Stronger bases at elevated temperatures can trigger nucleophilic attack at C-2, leading to ring-opening degradation. LiOH provides mild, selective ester cleavage. Self-Validation Checkpoint: IR Spectroscopy will reveal the disappearance of the sharp ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) characteristic of a carboxylic acid dimer.
Analytical Characterization Standards
To ensure compliance with ICH Q6A specifications for chemical entities [4], the final compound must be subjected to orthogonal analytical techniques.
Table 2: Standardized HPLC Gradient for Purity Assessment
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Detection: UV at 254 nm.
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 90 | 10 |
Expected Outcome: The target compound will elute at approximately 11.5 minutes. The presence of 0.1% Trifluoroacetic acid (TFA) ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring sharp, quantifiable resolution.
Biological Relevance & Pharmacophore Mapping
Derivatives of N-3 substituted quinazolinones are heavily utilized in medicinal chemistry. The specific combination of a planar aromatic system and a flexible acidic tail makes this compound a prime candidate for interacting with enzymes requiring a deep hydrophobic pocket flanked by a basic residue (e.g., Aldose Reductase or Poly (ADP-ribose) polymerase (PARP)).
Pharmacophore mapping and predicted target interactions.
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The Core: Engages in robust π−π stacking with aromatic amino acids (e.g., Tyrosine, Tryptophan) within the target active site.
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The Acid Tail: The butanoic acid acts as an electrostatic anchor, forming critical salt bridges with positively charged residues (e.g., Arginine, Lysine) at the periphery of the binding pocket.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135445, Quinazolin-4(3H)-one. Retrieved April 8, 2026. URL:[Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16733, 5-Nitroanthranilic acid. (Starting material validation and properties). Retrieved April 8, 2026. URL:[Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6228, N,N-Dimethylformamide. (Solvent rationale and thermodynamic profiling). Retrieved April 8, 2026. URL:[Link]
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European Medicines Agency (EMA) / ICH. ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. URL:[Link]
